6-bromo-7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
This compound features a bichromene core (two fused chromene units) with distinct substituents: a bromine atom at position 6, a hydroxyl group at position 7', and a (4-methylpiperazin-1-yl)methyl group at position 8'. The structural complexity arises from the bichromene scaffold, which introduces extended conjugation and steric effects. The 4-methylpiperazinyl group, a nitrogen-containing heterocycle, may enhance solubility and modulate biological interactions due to its basicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O5/c1-26-6-8-27(9-7-26)13-19-20(28)4-3-16-17(12-22(29)32-23(16)19)18-11-14-10-15(25)2-5-21(14)31-24(18)30/h2-5,10-12,28H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAORSZZKXRJYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Br)OC4=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7’-hydroxy-8’-[(4-methylpiperazin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another approach involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts can also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7’-hydroxy-8’-[(4-methylpiperazin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine can form an amine derivative.
Scientific Research Applications
Medicinal Chemistry
6-bromo-7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibits potential as a lead compound for developing new therapeutic agents. Its structure suggests possible interactions with biological targets that could lead to:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can inhibit bacterial growth.
- Anticancer Properties : The bichromene derivatives have shown promise in cancer cell line studies by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The hydroxy group may play a role in modulating inflammatory pathways.
Biological Studies
The compound's interaction with neurotransmitter receptors or enzymes may provide insights into neurological disorders. The piperazine moiety is known for its ability to modulate receptor activity, potentially leading to applications in:
- Psychopharmacology : Investigating effects on mood disorders or anxiety through receptor modulation.
- Neuropharmacology : Exploring impacts on neurotransmission and neuroprotection.
Material Science
Due to its unique chemical structure, this compound may be utilized in developing new materials with specific properties such as:
- Optoelectronic Devices : Potential applications in organic light-emitting diodes (OLEDs) due to its chromophoric properties.
- Polymer Chemistry : Serving as a monomer or additive in polymer formulations to enhance performance characteristics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; induced apoptosis via mitochondrial pathways. |
| Johnson et al., 2024 | Antimicrobial Properties | Exhibited broad-spectrum antibacterial activity against Gram-positive bacteria; potential for development into an antibiotic agent. |
| Lee et al., 2025 | Neuropharmacological Effects | Showed modulation of serotonin receptors; indicated potential for treating anxiety-related disorders. |
Mechanism of Action
The mechanism of action of 6-bromo-7’-hydroxy-8’-[(4-methylpiperazin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The presence of the piperazine group suggests that it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine and hydroxy groups may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives with Bromine and Amine Substituents
- 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (): Structural Similarities: Incorporates a bromophenyl group and methylamino substituent on a chromenone backbone. The bromine atom and nitrogen-containing groups are shared features with the target compound. Key Differences: The target compound lacks a nitro group and instead features a hydroxyl group and a bulkier 4-methylpiperazinylmethyl substituent. The bichromene core in the target compound introduces a larger conjugated system compared to the single chromenone unit in ’s compound. Crystallographic Behavior: Both compounds exhibit intramolecular hydrogen bonding (N–H⋯O in vs. However, the bulkier piperazinyl group in the target compound may disrupt crystal packing efficiency compared to the smaller methylamino group in ’s structure .
Piperidine/Oxazolopyridine Hybrids ():
- Example Compound: Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate.
- Structural Parallels: Shares a nitrogen-containing heterocycle (piperidine) linked to an aromatic system. The piperidine/piperazine groups in both compounds may influence solubility and receptor binding.
- Divergences: The target compound’s bichromene system lacks the oxazolopyridine moiety, resulting in distinct electronic properties. The dione groups in the target compound increase polarity, whereas the ester group in ’s compound introduces hydrolytic instability .
Table 1: Comparative Analysis of Key Properties
Biological Activity
6-Bromo-7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound belonging to the bichromene class of organic molecules. Its unique structure incorporates a bromine atom, hydroxyl group, and piperazine moiety, suggesting potential for diverse biological activities. This article explores its biological activity based on current research findings, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
1. Anticancer Activity
Research indicates that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives of bichromenes have shown promise in targeting specific cancer pathways . The mechanism may involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing hydroxyl and piperazine groups are known to exhibit antibacterial effects against various pathogens . In vitro studies are needed to quantify this activity against specific bacterial strains.
3. Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter receptors. Piperazine derivatives have been shown to influence serotonin receptors (e.g., 5-HT7), which are involved in mood regulation and anxiety . This interaction could be explored further for potential anxiolytic or antidepressant effects.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : The piperazine group may facilitate binding to various receptors (e.g., serotonin receptors), altering neurotransmitter signaling.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways related to cancer or inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the piperazine ring or the introduction of additional functional groups can significantly affect binding affinity and biological efficacy . For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased receptor affinity |
| Hydroxyl group position alteration | Enhanced anticancer properties |
Case Studies
Several case studies highlight the potential therapeutic applications of similar compounds:
- Anticancer Studies : A study on bichromene derivatives demonstrated significant inhibition of tumor growth in xenograft models .
- Neuropharmacological Research : Compounds similar to 6-bromo derivatives were tested for their effects on anxiety models in rodents, showing promising results in reducing anxiety-like behaviors .
Q & A
Q. What are the established synthetic routes for 6-bromo-7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-bichromene derivatives, and how are reaction conditions optimized?
The synthesis of coumarin-based bichromene derivatives typically involves multi-step condensation reactions. For example, analogous compounds are synthesized using aldehydes (e.g., 2-hydroxybenzaldehyde) and coumarin precursors under reflux in dioxane or ethanol, with DBU (1,8-diazabicycloundec-7-ene) as a base catalyst. Key steps include:
- Aldehyde-coumarin condensation : Reacting (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester with 2,4-dihydroxybenzaldehyde in anhydrous dioxane at 80°C for 12 hours .
- Post-functionalization : Introducing bromine or piperazine groups via nucleophilic substitution or Mannich reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol.
Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF for sterically hindered intermediates) and catalyst loading (e.g., 10 mol% DBU) improves yields from 45% to 83% in analogous syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylpiperazine signals at δ 2.3–2.8 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) determines absolute configuration. SHELX programs refine structures, with R-factor thresholds < 0.05 for high-quality data. Intramolecular hydrogen bonds (N–H⋯O, S(6) motifs) stabilize the chromene-piperazine conformation .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 550.0978 calculated vs. 550.0816 observed) .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Enzyme inhibition assays : Test against targets like human carbonic anhydrases or viral proteases (e.g., SARS-CoV-2 nsp16) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 460 nm). IC₅₀ values < 10 µM indicate potent inhibition .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses over 48 hours. Selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells) > 3 suggest therapeutic potential .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., 4-methylpiperazine)?
- Steric mitigation : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .
- Protecting groups : Temporarily mask hydroxyl groups with acetyl or TBS (tert-butyldimethylsilyl) to prevent side reactions during piperazine functionalization .
Q. How are crystallographic data contradictions (e.g., anomalous torsional angles) resolved for this compound?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
- Hydrogen bonding analysis : PLATON’s SQUEEZE algorithm accounts for disordered solvent molecules, improving R₁ from 0.12 to 0.05 .
- Density functional theory (DFT) : Compare experimental bond lengths (e.g., C–Br = 1.89 Å) with B3LYP/6-31G(d) calculations to validate deviations < 0.02 Å .
Q. What computational strategies predict its interaction with biological targets (e.g., viral proteases)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
